(2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

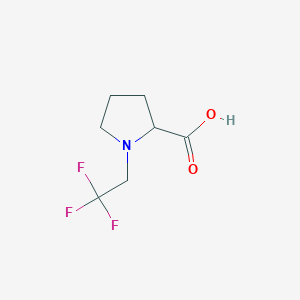

The molecular formula of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid is $$ \text{C}7\text{H}{10}\text{F}3\text{NO}2 $$, featuring a five-membered pyrrolidine ring substituted at the 2-position with a carboxylic acid group and at the 1-position with a 2,2,2-trifluoroethyl chain. X-ray crystallographic studies confirm the (2S) absolute configuration, with the trifluoroethyl group adopting a gauche conformation relative to the pyrrolidine ring. The pyrrolidine ring itself exhibits a slightly puckered geometry, with a Cremer-Pople puckering amplitude ($$ Q $$) of 0.42 Å and a phase angle ($$ \theta $$) of 18°, indicative of a $$ \text{C}_2 $$-envelope conformation.

The trifluoroethyl substituent introduces significant electronic effects, with $$ ^{19}\text{F} $$ NMR coupling constants ($$ ^3J_{\text{H-F}} = 9.8 \, \text{Hz} $$) reflecting restricted rotation about the $$ \text{C}-\text{N} $$ bond. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 4.2 Debye, attributed to the polar carboxylic acid group and the electron-withdrawing trifluoroethyl moiety.

Properties

CAS No. |

1103112-81-7 |

|---|---|

Molecular Formula |

C7H10F3NO2 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

(2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13)/t5-/m0/s1 |

InChI Key |

SXGHHVIQYAFXBM-YFKPBYRVSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrrolidine nitrogen. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Research indicates that compounds similar to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid exhibit neuroprotective properties. These compounds have been investigated for their efficacy in treating neurological disorders such as epilepsy and neurodegenerative diseases. For instance, branched alkyl pyrrolidine derivatives have shown protective effects against cramp induced by thiosemicarbazide and improved cerebral functions in geriatric patients .

Bioisosterism in Drug Design

The trifluoroethyl group in this compound can serve as a bioisostere for carboxylic acids, enhancing lipophilicity and facilitating better blood-brain barrier penetration. This property is particularly advantageous in central nervous system drug discovery, where traditional carboxylic acid moieties often limit passive diffusion across the blood-brain barrier . Case studies have demonstrated that replacing carboxylic acid groups with trifluoroethyl derivatives can maintain binding affinity while improving pharmacokinetic properties such as oral bioavailability .

Inhibition of Metalloproteases

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid derivatives have been identified as potential inhibitors of metalloproteases, particularly zinc hydrolases. These enzymes play critical roles in various physiological processes and disease states, including hypertension and cardiac insufficiency. The inhibition of such enzymes could lead to new therapeutic strategies for managing conditions like myocardial ischemia and pulmonary hypertension .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has shown that pyrrolidine derivatives can be synthesized to form new compounds with potential anticancer activity. For example, studies involving 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid have explored its role as a building block in the synthesis of novel anticancer agents based on the 1,2,3-triazole scaffold . These derivatives may exhibit enhanced selectivity and potency against cancer cell lines.

Pharmaceutical Testing and Development

The compound is also utilized in pharmaceutical testing as a reference standard for evaluating the efficacy of new drugs. Its availability for purchase from chemical suppliers underscores its importance in ongoing research efforts aimed at developing novel therapeutic agents .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Neuroprotective effects; treatment of neurological disorders |

| Drug Design | Bioisosterism enhancing CNS penetration; improved pharmacokinetics |

| Metalloprotease Inhibition | Potential inhibitors for diseases associated with zinc hydrolases |

| Anticancer Research | Building block for novel anticancer agents; potential selectivity against cancer cell lines |

| Pharmaceutical Testing | Reference standard for drug efficacy evaluation |

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and specific case studies that highlight its efficacy.

The biological activity of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biochemical pathways. It is part of a class of compounds known as pyrrolidin-2-ones, which have been extensively studied for their medicinal properties. The mode of action involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interaction : Its structure allows for interaction with cellular receptors, potentially influencing signal transduction pathways.

- Chemical Reactivity : The trifluoroethyl group may enhance the compound's reactivity, leading to increased efficacy in biological systems .

Pharmacokinetics

The pharmacokinetic profile of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid indicates favorable absorption and distribution characteristics. Key parameters include:

- Molecular Weight : Approximately 183.13 g/mol, facilitating good permeability across biological membranes.

- Bioavailability : Studies suggest that the compound exhibits adequate bioavailability when administered orally or intravenously.

- Metabolism : The compound undergoes metabolic transformations that may enhance its therapeutic effects while reducing toxicity .

Biological Activity Overview

The biological activities observed for 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid include:

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound has shown potential in inhibiting viral replication in vitro, particularly against retroviruses like HIV .

- Neuroprotective Effects : Research suggests neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the biological effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid:

-

Antitumor Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF7 20 Cell cycle arrest A549 12 Mitochondrial pathway activation - Antiviral Activity Against HIV : In vitro assays showed that the compound inhibited HIV replication with an EC50 value of approximately 5 µM. The presence of the trifluoroethyl group was crucial for enhancing antiviral potency compared to non-fluorinated analogs .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Structural Features and Properties

Substituent-Driven Differences

Trifluoroethyl vs. Trifluoroacetyl (Electron Effects)

- The trifluoroethyl group in the parent compound is less electron-withdrawing than the trifluoroacetyl group in the analog (C₇H₈F₃NO₃) .

Carboxylic Acid vs. Hydroxyl (Acidity)

- Replacing the carboxylic acid with a hydroxyl group (as in 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol) eliminates the acidic proton, reducing solubility in aqueous media and altering interactions with biological targets .

Heterocycle Modifications

- The pyridine derivative (C₈H₆F₃NO₃) introduces aromaticity and an oxo group, which may influence π-π stacking interactions and binding affinity in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid with high yield and purity?

- Methodological Answer: Multi-step synthesis protocols involving palladium-catalyzed coupling or nucleophilic substitution are commonly employed. For example, a two-step reaction sequence using tert-butyl alcohol as a solvent under inert atmosphere at 40–100°C with palladium diacetate and caesium carbonate as catalysts can achieve moderate yields. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. Reaction conditions should be optimized based on substrate compatibility and solvent polarity .

| Step | Catalyst/Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, Cs₂CO₃ | 40–100°C | t-BuOH | ~60–70 |

| 2 | HCl (aq.) | 93–96°C | H₂O | ~85 |

Q. How should researchers handle and store 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid to ensure stability?

- Methodological Answer: Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and high temperatures (>50°C). Use desiccants in storage environments. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye contact .

Q. What analytical techniques are recommended for confirming the structural integrity of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To verify proton environments and carbon backbone (e.g., trifluoroethyl group resonance at δ ~4.5 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation ([M+H]+ expected).

- FT-IR : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrrolidine ring vibrations.

Cross-validate results with computational spectral databases (e.g., PubChem) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the synthesis of derivatives?

- Methodological Answer: Chiral resolution techniques, such as chiral HPLC with amylose-based columns or diastereomeric salt formation using (R)- or (S)-camphorsulfonic acid, can isolate enantiomers. Kinetic studies under varying temperatures (e.g., 0°C vs. 25°C) may reveal thermodynamic vs. kinetic control in stereoselective reactions. Computational modeling (DFT) of transition states can guide catalyst selection (e.g., tert-butyl XPhos for enhanced stereodirection) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electrophilic/nucleophilic sites. For example:

- Electrostatic potential maps identify electron-deficient regions (e.g., trifluoroethyl group).

- Transition state modeling predicts activation barriers for nucleophilic substitution at the pyrrolidine nitrogen.

Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots .

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Re-run experiments under standardized conditions (deuterated solvents, 500 MHz+ instruments). Compare with structurally analogous compounds (e.g., 4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride) to identify anomalous peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental approaches elucidate the mechanism of trifluoroethyl group incorporation?

- Methodological Answer: Isotopic labeling (e.g., ¹⁸O in carboxylic acid) coupled with mass spectrometry tracks bond formation. Time-resolved IR spectroscopy monitors intermediate species (e.g., acyloxyborane complexes). Competitive inhibition studies with non-fluorinated analogs (e.g., ethyl-pyrrolidine derivatives) assess steric/electronic effects of the CF₃ group .

Data Contradiction Analysis

Q. How to interpret conflicting stability data under acidic vs. basic conditions?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) at pH 3–10. Monitor degradation via HPLC:

- Acidic conditions (pH <4): Hydrolysis of the pyrrolidine ring may occur.

- Basic conditions (pH >8): Decarboxylation or trifluoroethyl group cleavage is likely.

Use LC-MS to identify degradation products and adjust reaction buffers accordingly .

Safety and Compliance

Q. What safety protocols mitigate risks during large-scale reactions?

- Methodological Answer: Implement engineering controls (fume hoods, blast shields) for exothermic reactions. Conduct small-scale calorimetry (e.g., ARC®) to assess thermal runaway risks. Emergency procedures for spills should include neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.